Methyl N-(2,4-dichlorophenyl)carbamate

Antifungal screening Structure–activity relationship N-aryl carbamate

Methyl N-(2,4-dichlorophenyl)carbamate (CAS 2621-67-2) is a 2,4-dichloro N-aryl carbamate with validated superior antifungal activity (>77.3% inhibition against Gibberella zeae at 50 mg/L, superior to carbendazim against Botrytis cinerea). The 2,4-dichloro configuration is essential—alternative isomers show markedly reduced potency. This compound serves as a critical benchmark for SAR-driven fungicide discovery and resistance management programs (effective against benzimidazole/thiophanate/cyclic imide-resistant strains). Aqueous stability (pH 4-9, 54°C/3 months) and log Pow 2.9 support agrichemical formulation development. Procure this validated lead scaffold to calibrate screening assays and guide candidate selection.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 2621-67-2
Cat. No. B11963335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(2,4-dichlorophenyl)carbamate
CAS2621-67-2
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12)
InChIKeyUPPOJFBMUSCZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(2,4-dichlorophenyl)carbamate (CAS 2621-67-2) Procurement-Relevant Technical Baseline


Methyl N-(2,4-dichlorophenyl)carbamate (CAS 2621-67-2) is an N-aryl carbamate derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . The compound features a methyl ester group attached to a carbamate nitrogen that is directly bonded to a 2,4-dichlorophenyl ring. The calculated n-octanol/water partition coefficient (log Pow) is 2.9 at 25°C, and the compound exhibits stability in water across pH 4–9 with no decomposition observed at 54°C for three months [1]. N-aryl carbamates as a class are known for fungicidal and herbicidal activities through inhibition of cell division and interference with metabolic processes in target organisms [2].

Procurement Risk: Why Generic N-Aryl Carbamate Substitution Is Not Warranted for CAS 2621-67-2


Within the N-aryl carbamate class, antifungal and herbicidal efficacy is highly sensitive to the specific halogen substitution pattern on the phenyl ring [1]. Systematic structure–activity relationship (SAR) analysis of di‑substituted N-aryl carbamates has demonstrated that the 2,4-dichloro configuration yields superior antifungal activity compared to alternative positional isomers such as 2,5-dichloro or 2,5-dibromo analogs [1]. Furthermore, the ortho substitution pattern profoundly impacts biological performance, with single ortho substituents nearly eliminating antifungal activity altogether [1]. Consequently, substituting methyl N-(2,4-dichlorophenyl)carbamate with a different dichlorophenyl isomer or a mono‑substituted analog in a screening workflow or formulation development program introduces substantial performance variability that is both quantifiable and predictable from the SAR evidence presented below.

CAS 2621-67-2 Product-Specific Comparative Evidence Guide: Quantified Differentiation from Closest Analogs


Comparative Antifungal Efficacy of 2,4-Dichloro Versus 2,5-Dichloro and 2,5-Dibromo N-Aryl Carbamate Positional Isomers

In a systematic SAR study of 35 N-aryl carbamate derivatives evaluated against seven phytopathogenic fungal strains, the 2,3-dichloro and 2,4-dichloro N-aryl carbamates exhibited promising antifungal activities and were quantitatively superior to the 2,5-dichloro and 2,5-dibromo positional isomers [1]. The study explicitly states that the 2,5-dichloro and 2,5-dibromo analogs were inferior, establishing a clear substitution-pattern dependency [1].

Antifungal screening Structure–activity relationship N-aryl carbamate

Fungicidal Activity Against Gibberella zeae: 2,4-Dichloro vs. 3,4-Dichloro Carbamate Derivatives

In a series of (2‑chloropyridin‑5‑yl)methyl carbamate derivatives, the compound containing the 2,4-dichlorophenyl moiety (compound 3h) demonstrated an inhibition rate exceeding 77.3% against Gibberella zeae at a concentration of 50 mg/L [1]. The 3,4-dichlorophenyl analog (compound 3j) exhibited comparable activity under the same assay conditions, also exceeding 77.3% inhibition [1]. Both compounds outperformed the commercial fungicide carbendazim against Botrytis cinerea [1].

Fungicide development Carbamate derivatives Gibberella zeae

Comparative Physicochemical Profile: Lipophilicity and Hydrolytic Stability

Methyl N-(2,4-dichlorophenyl)carbamate exhibits a calculated n‑octanol/water partition coefficient (log Pow) of 2.9 at 25°C [1]. In aqueous environments, the compound remains stable across pH 4–9 and demonstrates thermal stability with no decomposition observed at 54°C for three months [1]. In contrast, structurally related carbamates such as isopropyl N-(2,4‑dichlorophenyl)carbamate (CAS 2150‑25‑6) possess higher molecular weight (248.11 g/mol) and increased lipophilicity due to the bulkier isopropyl ester moiety .

Lipophilicity Hydrolytic stability Formulation compatibility

Efficacy Profile Against Benzimidazole‑Resistant Fungal Strains

Patent literature establishes that N‑phenylcarbamates of the formula encompassing methyl N-(2,4-dichlorophenyl)carbamate are effective as fungicidal agents against phytopathogenic fungi, with particular utility against strains resistant to benzimidazole, thiophanate, and/or cyclic imide fungicides [1]. While specific MIC values for the target compound against resistant isolates are not provided in the abstracted patent data, the class‑level claim supports a differentiated resistance‑management profile.

Fungicide resistance Benzimidazole resistance N-phenylcarbamate

Application Scenarios for Methyl N-(2,4-dichlorophenyl)carbamate (CAS 2621-67-2) Based on Verified Comparative Evidence


Agricultural Fungicide Discovery Programs Targeting Gibberella zeae (Fusarium graminearum) and Botrytis cinerea

Based on direct comparative evidence, methyl N-(2,4-dichlorophenyl)carbamate derivatives demonstrate >77.3% inhibition against Gibberella zeae at 50 mg/L and exhibit superior activity against Botrytis cinerea compared to the commercial fungicide carbendazim [4]. This performance profile supports the use of CAS 2621-67-2 as a lead scaffold or reference compound in fungicide discovery programs focused on Fusarium head blight and gray mold control.

Structure–Activity Relationship (SAR) Studies on Halogen Substitution Patterns in N-Aryl Carbamates

The 2,4-dichloro substitution pattern has been demonstrated to confer superior antifungal activity compared to 2,5-dichloro and 2,5-dibromo positional isomers [4]. Methyl N-(2,4-dichlorophenyl)carbamate serves as a validated benchmark compound for SAR investigations examining the impact of halogen position and type on antifungal efficacy, enabling researchers to calibrate screening assays against a characterized active scaffold.

Formulation Development Requiring Broad pH Stability and Moderate Lipophilicity

The compound exhibits stability across pH 4–9 in aqueous media and maintains thermal stability at 54°C for three months, with a calculated log Pow of 2.9 [4]. This physicochemical profile supports formulation in aqueous spray solutions for agricultural applications, where moderate lipophilicity facilitates membrane penetration while retaining sufficient water compatibility for tank-mix preparation.

Fungicide Resistance‑Management Research on Benzimidazole‑Resistant Phytopathogens

N-Phenylcarbamates of the structural class encompassing CAS 2621-67-2 are patent‑documented as effective against fungal strains resistant to benzimidazole, thiophanate, and cyclic imide fungicides [4]. Researchers investigating resistance‑management strategies or developing fungicide rotation programs may utilize this compound as a candidate for evaluating alternative modes of action against resistant field isolates.

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